2-Chloro-2',3'-dideoxyadenosine, also known as Cladribine, is a synthetic purine nucleoside analog primarily used in the treatment of certain types of leukemia and multiple sclerosis. This compound is notable for its resistance to the enzyme adenosine deaminase, which allows it to exert its therapeutic effects more effectively than other nucleoside analogs. Cladribine is classified as an antineoplastic agent and an immunosuppressive drug, making it a valuable tool in oncology and hematology.
The synthesis of 2-Chloro-2',3'-dideoxyadenosine has been achieved through various methods, with notable advancements in efficiency and yield.
Methods:
These methods highlight the ongoing research aimed at optimizing the synthesis of this important compound.
The molecular formula for 2-Chloro-2',3'-dideoxyadenosine is with a molecular weight of approximately 285.69 g/mol. The structure features a chlorinated adenine base with modifications that prevent deamination.
Structural Data:
Nc1nc(Cl)nc2n(cnc12)[C@H]3C[C@H](O)[C@@H](CO)O3
PTOAARAWEBMLNO-KVQBGUIXSA-N
.The stereochemistry around the sugar moiety is crucial for its biological activity.
2-Chloro-2',3'-dideoxyadenosine undergoes several important chemical reactions that facilitate its therapeutic effects:
The mechanism by which 2-Chloro-2',3'-dideoxyadenosine exerts its effects involves several key processes:
The physical and chemical properties of 2-Chloro-2',3'-dideoxyadenosine are critical for its application:
These properties influence both laboratory handling and clinical application.
The primary applications of 2-Chloro-2',3'-dideoxyadenosine include:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: